

An In-depth Technical Guide to the Chemical Structure and Properties of Acitazanolast

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast is an orally active anti-allergic agent recognized for its role as a mast cell stabilizer.[1] It is the principal active metabolite of tazanolast.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Acitazanolast, with a focus on its mechanism of action in inhibiting mast cell degranulation. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Chemical Structure and Identifiers

Acitazanolast, also known as WP-871 or 3'-(1H-tetrazol-5-yl)oxanilic acid, is a small molecule with a well-defined chemical structure.[2][4]

Table 1: Chemical Identifiers of Acitazanolast



Identifier	Value	
IUPAC Name	2-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]amino]acetic acid[4]	
CAS Number	114607-46-4[4]	
Molecular Formula	C ₉ H ₇ N ₅ O ₃ [4]	
SMILES	O=C(O)C(=O)NC1=CC=CC(=C1)C2=NN=NN2	
InChI	InChI=1S/C9H7N5O3/c15-8(9(16)17)10-6-3-1- 2-5(4-6)7-11-13-14-12-7/h1-4H,(H,10,15) (H,16,17)(H,11,12,13,14)	

Physicochemical Properties

The physicochemical properties of **Acitazanolast** are crucial for its pharmacokinetic and pharmacodynamic profiles. A summary of these properties is presented below.

Table 2: Physicochemical Properties of Acitazanolast

Property	Value	Source
Molecular Weight	233.18 g/mol [4]	PubChem
pKa (acidic)	2.05 ± 0.20	Predicted
Melting Point	241-243 °C (decomposes)	ChemicalBook
logP	0.3	PubChem (Computed)
Solubility	Data not available	

Pharmacology and Mechanism of Action

Acitazanolast functions as a mast cell stabilizer, effectively inhibiting the release of histamine and other inflammatory mediators.[1] This action is central to its anti-allergic effects. The primary mechanism involves the inhibition of calcium influx into mast cells, a critical step in the degranulation process.[1]



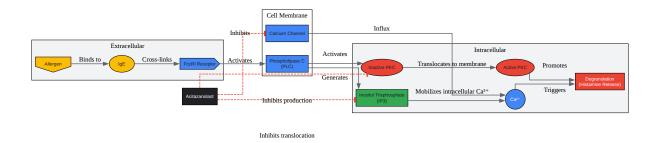
Upon activation by an allergen, mast cells undergo a series of intracellular signaling events leading to the release of pre-formed mediators stored in granules, such as histamine. A key trigger for this degranulation is an increase in intracellular calcium concentration.

Acitazanolast interferes with this process by blocking the entry of extracellular calcium.

Furthermore, studies on its active metabolite, WP-871, have shown that it also inhibits the production of inositol trisphosphate (IP₃) and the translocation of protein kinase C (PKC) from the cytosol to the cell membrane, both of which are crucial downstream events in the signaling cascade leading to histamine release.[2]

Signaling Pathway of Mast Cell Degranulation and Inhibition by Acitazanolast

The following diagram illustrates the key steps in the mast cell degranulation pathway and the points of intervention by **Acitazanolast**.



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Acitazanolast's inhibition of mast cell degranulation.



Experimental Protocols

Detailed experimental protocols for **Acitazanolast** are not readily available in the public domain. However, based on the described mechanism of action, the following are representative methodologies for key experiments.

Histamine Release Assay from Rat Peritoneal Mast Cells

This assay is fundamental to assessing the mast cell stabilizing activity of a compound.

Objective: To determine the dose-dependent inhibitory effect of **Acitazanolast** on secretagogue-induced histamine release from isolated rat peritoneal mast cells.

Methodology:

- Mast Cell Isolation: Mast cells are isolated from the peritoneal cavity of rats by lavage with a suitable buffer (e.g., Tyrode's buffer). The cells are then purified by density gradient centrifugation.
- Pre-incubation: The purified mast cells are pre-incubated with varying concentrations of Acitazanolast for a defined period (e.g., 15-30 minutes) at 37°C.
- Stimulation: Histamine release is induced by adding a secretagogue, such as compound 48/80 or an antigen (for sensitized cells).
- Termination of Reaction: The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.
- Histamine Quantification: The histamine content in the supernatant is measured using a sensitive method, such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing an aliquot of cells). The inhibitory effect of Acitazanolast is then determined, and an IC₅₀ value can be calculated.

Calcium Influx Assay



This assay directly measures the effect of the compound on calcium entry into the mast cells.

Objective: To quantify the inhibitory effect of **Acitazanolast** on the increase in intracellular calcium concentration in mast cells following stimulation.

Methodology:

- Cell Preparation and Dye Loading: Isolated mast cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM or Fluo-4/AM, by incubation at 37°C.
- Washing: The cells are washed to remove extracellular dye.
- Baseline Measurement: The baseline fluorescence of the cell suspension is measured using a fluorometer or a fluorescence plate reader.
- Treatment and Stimulation: **Acitazanolast** at various concentrations is added to the cells, followed by the addition of a stimulant (e.g., compound 48/80 or antigen) to induce calcium influx.
- Fluorescence Monitoring: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
- Data Analysis: The inhibition of the calcium influx by Acitazanolast is quantified by comparing the fluorescence changes in treated versus untreated cells.

Summary and Conclusion

Acitazanolast is a potent anti-allergic agent with a clear mechanism of action centered on the stabilization of mast cells. Its ability to inhibit calcium influx and downstream signaling events effectively prevents the release of histamine and other inflammatory mediators. This in-depth guide has provided a detailed overview of its chemical structure, physicochemical properties, and pharmacological profile. While specific quantitative data on its inhibitory potency and detailed experimental protocols from peer-reviewed literature are not widely available, the provided information offers a strong foundation for researchers and drug development professionals working with this compound. Further investigation to determine precise IC50 values and to explore its clinical applications is warranted.



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